tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: is an organic compound with the molecular formula C13H23N3O3. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a diazaspirodecane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate under inert conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential biological activity .
Biology and Medicine: The compound is investigated for its potential use in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can lead to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness: tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of both an amino group and an oxo group within its spirocyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-15-10(17)9(13)14/h9H,4-8,14H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTAVEVEDANDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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